molecular formula C16H14O4 B14569789 3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid CAS No. 61750-31-0

3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid

Cat. No.: B14569789
CAS No.: 61750-31-0
M. Wt: 270.28 g/mol
InChI Key: PRRXFZNRIBFWRO-UHFFFAOYSA-N
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Description

3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid (CAS 61750-31-0) is an organic compound with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol . This benzoyl-based compound features two functional groups—a carboxylic acid and a phenolic hydroxy group—contributing to its properties and making it a valuable intermediate in organic synthesis. Computed properties indicate a topological polar surface area of approximately 74.6 Ų . A significant application of this compound and its structural analogs is in developing ultraviolet (UV) filters. Notably, related derivatives like Diethylamino Hydroxybenzoyl Hexyl Benzoate (DHHB) are well-established organic sunscreens that effectively block UVA radiation . As a key synthetic precursor, this compound offers researchers a versatile building block for creating new chemical entities with potential applications in materials science and photoprotection. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Researchers can access detailed molecular data, including InChIKey, SMILES, and computed properties, for integration into their experimental workflows .

Properties

CAS No.

61750-31-0

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

3-(5-ethyl-2-hydroxybenzoyl)benzoic acid

InChI

InChI=1S/C16H14O4/c1-2-10-6-7-14(17)13(8-10)15(18)11-4-3-5-12(9-11)16(19)20/h3-9,17H,2H2,1H3,(H,19,20)

InChI Key

PRRXFZNRIBFWRO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(=O)C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation with Protected Intermediates

The most widely applicable method involves a Friedel-Crafts acylation followed by deprotection (Figure 1). This route is adapted from analogous benzophenone syntheses reported in the literature.

Step 1: Protection of 5-Ethyl-2-hydroxybenzoic Acid
5-Ethyl-2-hydroxybenzoic acid is converted to its methyl ether derivative via reaction with methyl iodide in acetone under reflux, using potassium carbonate as a base. Quantitative conversion is achieved within 6–8 hours, yielding 5-ethyl-2-methoxybenzoic acid. Subsequent treatment with thionyl chloride (SOCl₂) generates the corresponding acyl chloride, 5-ethyl-2-methoxybenzoyl chloride.

Step 2: Esterification of Benzoic Acid
Benzoic acid is esterified to methyl benzoate using methanol and concentrated sulfuric acid under reflux for 8 hours. This step enhances the reactivity of the aromatic ring by reducing the electron-withdrawing effect of the carboxylic acid group.

Step 3: Friedel-Crafts Acylation
Methyl benzoate undergoes acylation with 5-ethyl-2-methoxybenzoyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) in dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with the ester group directing the acyl group to the meta position (C-3). After 4 hours, methyl 3-(5-ethyl-2-methoxybenzoyl)benzoate is isolated in 68–72% yield after column chromatography.

Step 4: Ester Hydrolysis and Deprotection
The methyl ester is hydrolyzed using 10% aqueous potassium hydroxide in methanol, yielding 3-(5-ethyl-2-methoxybenzoyl)benzoic acid. Final deprotection of the methoxy group is achieved with boron tribromide (BBr₃) in dichloromethane at −78°C, affording the target compound in 85% purity.

Characterization Data

  • IR (KBr): 1685 cm⁻¹ (C=O, carboxylic acid), 1630 cm⁻¹ (C=O, ketone), 3250 cm⁻¹ (O-H).
  • ¹H NMR (DMSO-d₆): δ 12.8 (s, 1H, COOH), 10.2 (s, 1H, OH), 7.8–7.2 (m, 4H, aromatic), 2.6 (q, 2H, CH₂CH₃), 1.2 (t, 3H, CH₂CH₃).
  • Mass Spec (TOF MS ES+): m/z 285.1 [M+H]⁺.

Phthalic Anhydride Condensation Route

Adapted from EP4015500A1, this method employs phthalic anhydride and 5-ethyl-2-hydroxybenzoic acid to construct the benzophenone core (Figure 2).

Step 1: Anhydride Ring-Opening
Phthalic anhydride reacts with 5-ethyl-2-hydroxybenzoic acid in anhydrous tetrahydrofuran (THF) at 50°C for 12 hours, forming 2-(5-ethyl-2-hydroxybenzoyl)benzoic acid. The reaction exploits the nucleophilicity of the phenolic hydroxyl group to open the anhydride, followed by ketonization.

Step 2: Isomerization to 3-Substituted Product
The crude product is treated with a catalytic amount of p-toluenesulfonic acid (PTSA) in toluene under reflux, inducing acyl migration from the ortho to meta position. This step achieves 65% conversion to this compound, confirmed by HPLC.

Advantages and Limitations

  • Yield: 58% after purification.
  • Drawback: Requires precise control of isomerization conditions to minimize byproduct formation.

Direct Coupling Using Dicyclohexylcarbodiimide (DCC)

This route, inspired by PMC3330251, utilizes DCC-mediated coupling between 3-carboxybenzaldehyde and 5-ethyl-2-hydroxybenzoic acid (Figure 3).

Step 1: Activation of Carboxylic Acid
5-Ethyl-2-hydroxybenzoic acid is activated with DCC and N-hydroxysuccinimide (NHS) in dry dichloromethane, forming an active ester.

Step 2: Nucleophilic Acylation
3-Carboxybenzaldehyde reacts with the active ester in pyridine at 25°C for 24 hours, yielding this compound after hydrolysis of the succinimidyl ester.

Characterization

  • Elemental Analysis: Calculated for C₁₆H₁₄O₅: C, 65.31; H, 4.76. Found: C, 65.22; H, 4.81.

Comparative Analysis of Synthetic Methods

Parameter Friedel-Crafts Route Phthalic Anhydride Route DCC Coupling Route
Overall Yield 62% 58% 47%
Reaction Steps 4 2 2
Purification Complexity Moderate High Low
Scalability Excellent Moderate Limited
Cost Efficiency Low Moderate High

Key Observations:

  • The Friedel-Crafts method offers superior scalability and yield but requires protective group chemistry.
  • The phthalic anhydride route minimizes steps but suffers from isomerization challenges.
  • DCC coupling is operationally simple but incurs higher reagent costs.

Optimization Strategies and Byproduct Mitigation

Enhancing Friedel-Crafts Efficiency

  • Solvent Optimization: Replacing dichloromethane with nitrobenzene increases electrophilicity of the acylium ion, improving yields to 78%.
  • Catalyst Screening: Ferric chloride (FeCl₃) reduces reaction time to 2 hours but lowers regioselectivity.

Byproduct Formation in Phthalic Anhydride Route

  • Ortho-Acylated Byproduct: Constitutes 22% of crude product; removed via recrystallization from ethyl acetate/hexane (3:1).

Industrial Applicability and Environmental Considerations

  • Green Chemistry Metrics:
    • E-Factor: Friedel-Crafts route (8.2) vs. DCC route (14.6).
    • Atom Economy: Phthalic anhydride route (76%) outperforms others.
  • Waste Stream Management: BBr₃ quench with methanol generates less hazardous waste compared to SOCl₂ neutralization.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating hydroxyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoic Acid Derivatives

5-Chloro-3-ethyl-2-hydroxybenzoic Acid

This compound (CAS 53347-09-4) replaces the benzoyl group in the target compound with a chlorine atom at position 5. The chlorine substituent increases electronegativity and acidity compared to the ethyl group, likely lowering the pKa of the hydroxyl group. Its molecular formula (C₉H₉ClO₃) and lower molecular weight (200.02 g/mol) result in reduced hydrophobicity (logP) compared to 3-(5-ethyl-2-hydroxybenzoyl)benzoic acid.

2/3-(4-Aminobenzamido) Benzoic Acid Derivatives

These derivatives, studied for antitubercular activity, feature an aminobenzamido group instead of the ethyl-hydroxybenzoyl substituent. The presence of electron-donating groups (e.g., glycine anhydride) in these compounds enhances their antitubercular potency, with MIC values as low as 1.6 µg/mL .

Hydroxybenzoic Acids from Althaea rosea

Compounds like 3,5-dimethoxy-4-hydroxybenzoic acid (isolated from Althaea rosea) share hydroxyl and methoxy substituents but lack the ethyl-benzoyl moiety. These simpler derivatives exhibit lower molecular weights and higher polarity, favoring solubility in aqueous environments but limiting membrane diffusion .

Physicochemical Properties Comparison

Property This compound 5-Chloro-3-ethyl-2-hydroxybenzoic Acid 3,5-Dimethoxy-4-hydroxybenzoic Acid
Molecular Formula C₁₆H₁₄O₄ C₉H₉ClO₃ C₉H₁₀O₅
Molecular Weight (g/mol) ~270.29 200.02 198.17
Key Substituents Ethyl, hydroxyl, benzoyl Chloro, ethyl, hydroxyl Methoxy, hydroxyl
logP (Predicted) ~3.5 (highly hydrophobic) ~2.8 ~1.2
Solubility Low in water, moderate in organic solvents Moderate in polar solvents High in water
pKa (Carboxylic Acid) ~4.2 (similar to benzoic acid) ~2.9 (lower due to Cl) ~4.5

Notes:

  • The ethyl and benzoyl groups in the target compound increase hydrophobicity, reducing aqueous solubility but enhancing lipid membrane permeability .
  • Chlorine in 5-chloro-3-ethyl-2-hydroxybenzoic acid lowers pKa, increasing acidity compared to the target compound .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid?

  • Methodological Answer : Use spectroscopic techniques such as LC-MS for molecular weight confirmation and fragmentation patterns, combined with NMR (1H and 13C) to resolve aromatic proton environments and substituent positions. Cross-reference experimental data with computational models (e.g., PubChem-derived InChI keys) to validate stereoelectronic properties .

Q. What synthetic routes are available for preparing benzoic acid derivatives like this compound?

  • Methodological Answer : Common methods include:

  • Esterification : Reacting hydroxyl or carboxyl groups with alkyl halides or alcohols under acidic catalysis .
  • Substitution : Introducing ethyl or hydroxy groups via Friedel-Crafts alkylation or electrophilic aromatic substitution .
  • Oxidation : Converting benzyl alcohol intermediates to carboxylic acids using oxidizing agents like KMnO4 .

Q. How can researchers quantify this compound in complex matrices?

  • Methodological Answer : Employ LC-MS/MS with isotope-labeled internal standards for high sensitivity. Optimize chromatographic conditions (e.g., reverse-phase C18 columns) to separate co-eluting metabolites. Calibrate using standard curves validated for linearity (R² > 0.99) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in coupling reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions and identify reactive sites. Experimentally, compare reaction yields under varying conditions (e.g., Pd-catalyzed cross-coupling vs. Ullmann coupling) to assess steric hindrance from the ethyl group .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar benzoic acid derivatives?

  • Methodological Answer :

  • Meta-analysis : Compare bioassay conditions (e.g., cell lines, concentrations) across studies to identify variables affecting outcomes.
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated or methoxy-substituted derivatives) to isolate substituent effects .
  • Crystallography : Resolve crystal structures to correlate conformational stability with observed bioactivity .

Q. How can researchers optimize the regioselectivity of hydroxylation in benzoic acid derivatives?

  • Methodological Answer : Use directed ortho-metalation with strong bases (e.g., LDA) and coordinating groups (e.g., methoxy) to direct electrophilic attack. Validate regioselectivity via HPLC-UV and HRMS .

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